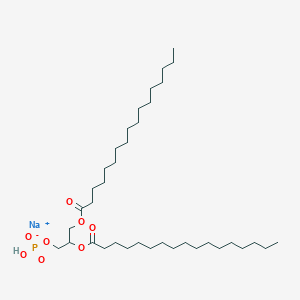
Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate: is a complex organic compound that belongs to the class of phosphatidic acids It is characterized by the presence of two heptadecanoyloxy groups attached to a glycerol backbone, with a phosphate group esterified to the third carbon of the glycerol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate typically involves the esterification of glycerol with heptadecanoic acid, followed by phosphorylation. The general steps are as follows:
Esterification: Glycerol is reacted with heptadecanoic acid in the presence of a catalyst such as sulfuric acid to form 2,3-di(heptadecanoyloxy)propyl alcohol.
Phosphorylation: The resulting diester is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of ester bonds and the release of heptadecanoic acid and glycerol phosphate.
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of oxidized derivatives.
Substitution: It can participate in substitution reactions where the phosphate group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Hydrolysis: Heptadecanoic acid and glycerol phosphate.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the phosphate group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a model compound in studies of lipid behavior and membrane dynamics.
- Investigated for its role in the synthesis of complex lipids and phospholipids.
Biology:
- Studied for its potential role in cellular signaling pathways.
- Used in research on lipid metabolism and its effects on cellular functions.
Medicine:
- Explored for its potential therapeutic applications in drug delivery systems.
- Investigated for its role in modulating biological membranes and its potential effects on various diseases.
Industry:
- Utilized in the formulation of specialized industrial lubricants and surfactants.
- Studied for its potential applications in the development of biodegradable materials.
Wirkmechanismus
The mechanism of action of Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate involves its interaction with biological membranes and cellular components. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also participate in signaling pathways by acting as a precursor to other bioactive lipids. The molecular targets and pathways involved include:
Membrane Proteins: Interaction with membrane-bound proteins, potentially modulating their activity.
Signaling Pathways: Involvement in pathways related to lipid signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Diheptadecanoyl-sn-glycero-3-phosphatidic acid sodium
- 1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine
Comparison:
- 1,2-Diheptadecanoyl-sn-glycero-3-phosphatidic acid sodium: Similar in structure but differs in the specific functional groups attached to the glycerol backbone. It has similar applications in lipid research and membrane studies.
- 1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine: Contains a choline group instead of a phosphate group, making it a phosphatidylcholine. It is used in studies of lipid metabolism and as an internal standard in lipidomics.
Uniqueness: Sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate is unique due to its specific combination of heptadecanoyloxy groups and a phosphate group, which imparts distinct chemical and biological properties. Its ability to integrate into membranes and participate in lipid signaling pathways sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C37H72NaO8P |
|---|---|
Molekulargewicht |
698.9 g/mol |
IUPAC-Name |
sodium;2,3-di(heptadecanoyloxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C37H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(38)43-33-35(34-44-46(40,41)42)45-37(39)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1 |
InChI-Schlüssel |
IAELRFKIVVBNTO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-acetamido-2-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12321326.png)
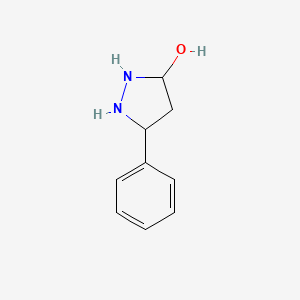
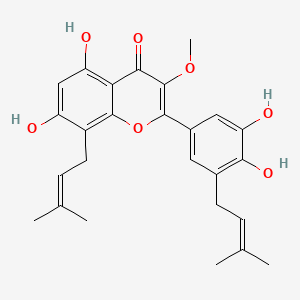
![2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]acetic acid](/img/structure/B12321370.png)
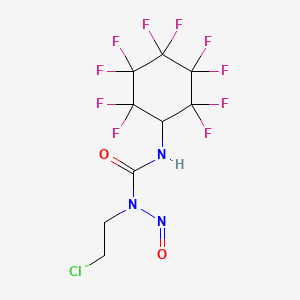
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12321374.png)
![[3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol](/img/structure/B12321377.png)
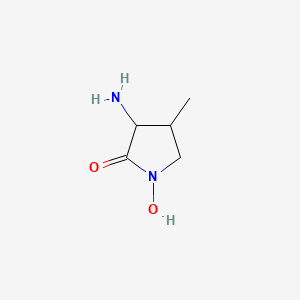
![(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12321391.png)
![6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12321392.png)
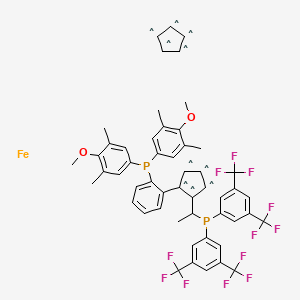
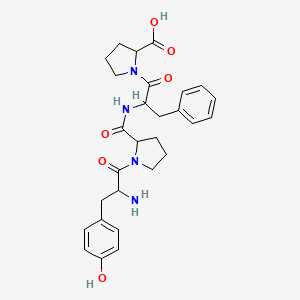
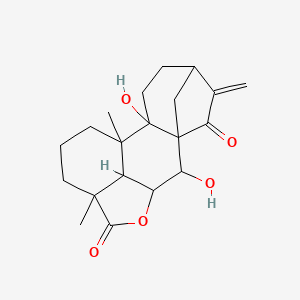
![5,6-Dihydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12321427.png)
